Formaldehyde, polymer with benzenamine
Overview
Description
Formaldehyde, polymer with benzenamine, is an important chemical compound with a wide range of applications in chemical synthesis and scientific research. Formaldehyde is a colorless, flammable gas with a strong pungent odor. It is a naturally occurring organic compound that is found in the environment, as well as in many products used in everyday life. Formaldehyde is a versatile molecule that can be used to synthesize a variety of products and has been used in many scientific research applications.
Scientific Research Applications
Polymer Synthesis and Properties
Polymerization and Structural Studies : Benzaldehyde formaldehyde azine, a derivative of formaldehyde, has been explored for polymerization. Studies have shown that it can form polymers with varying structures depending on the initiator used, which are decomposable below 300 °C (Hashidzume et al., 2000).
Formaldehyde in Polymer Crosslinking : Research on the synthesis of new polymers containing benzoxazine groups in the main chain, involving formaldehyde, has been conducted. These polymers exhibit certain thermal properties and a moderately broad polydispersity index (Chernykh et al., 2006).
Environmental Applications
Formaldehyde in Biomass Depolymerization : A study showed that using formaldehyde during biomass pretreatment improves the yield of lignin monomers, essential for biorefinery productivity and profitability (Shuai et al., 2016).
Carbon Dioxide Capture : An amine-functionalized, crosslinked porous polymer synthesized by linking 1,4-benzenediamine with p-formaldehyde has shown exceptional selectivity and capacity for CO2 capture, making it significant in environmental applications (Abdelnaby et al., 2018).
Textile Industry Applications
- Wool Fabric Treatment : The use of formaldehyde condensation polymers of aromatic amines in the stabilization of improved wrinkle-recovery of annealed wool has been investigated, indicating their role in textile processing (Jones et al., 1973).
Biomedical Applications
Biomedical Imaging : Research on polymeric fluorescent probes has been conducted to detect formaldehyde in living systems, offering a safer and more effective alternative to small-molecule probes (Liu et al., 2018).
Controlled Drug Release : Urea-formaldehyde polymers have been used for the controlled release of bioactive molecules like diclofenac sodium, indicating potential in pharmaceutical applications (Kulkarni et al., 2000).
properties
IUPAC Name |
aniline;formaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5H,7H2;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCPJZWNFRYRBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25214-70-4, 67784-74-1 | |
Record name | Aniline-formaldehyde copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25214-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formaldehyde, polymer with benzenamine, maleated, cyclized | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67784-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid with an amine-like odor; [Mitsui Takeda MSDS] | |
Record name | Formaldehyde, polymer with benzenamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20941 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Aniline;formaldehyde | |
CAS RN |
25214-70-4 | |
Record name | Formaldehyde, polymer with benzenamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Formaldehyde, oligomeric reaction products with aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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